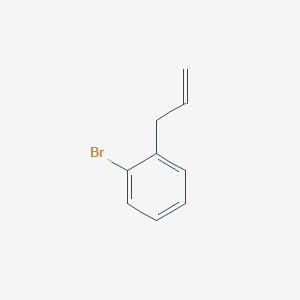

1-Allyl-2-bromobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPQDZCDDLKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341833 | |

| Record name | 1-Allyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42918-20-7 | |

| Record name | 1-Allyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-2-BROMOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Halide and Allylic Moieties in Advanced Synthetic Strategies

The synthetic utility of 1-allyl-2-bromobenzene is rooted in the distinct and complementary reactivity of its aryl bromide and allyl functionalities.

Aryl halides are a cornerstone of modern cross-coupling chemistry. wikipedia.org The carbon-bromine bond in this compound provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of palladium-catalyzed reactions. nih.gov These transformations, including the renowned Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. smolecule.com The presence of the halogen atom allows for the strategic introduction of diverse substituents onto the aromatic ring. wikipedia.org

The allyl group, on the other hand, is a versatile functional group in its own right. wikipedia.org It can participate in a wide array of reactions, including additions, oxidations, and rearrangements. wikipedia.org The allylic C-H bonds are weaker than typical sp³ C-H bonds, rendering them susceptible to selective functionalization. wikipedia.org Furthermore, the double bond of the allyl group can undergo various transformations, and the entire group can act as a three-carbon building block in cycloaddition and annulation reactions. wikipedia.orgacs.org The combination of these two powerful functional groups within a single molecule makes this compound a highly sought-after starting material for the efficient construction of complex organic molecules.

Overview of Key Transformations Employing 1 Allyl 2 Bromobenzene As a Synthetic Precursor

Cross-Coupling Reactions Utilizing this compound

Palladium-Catalyzed Cross-Coupling Reactions

Catalytic Systems and Ligand Optimization in Aryl-Allyl Couplings

The success of palladium-catalyzed aryl-allyl couplings hinges significantly on the selection of an appropriate catalytic system and the optimization of ligands. The choice of ligand is crucial as it can influence chemoselectivity, regioselectivity, and reaction efficiency. For instance, in reactions involving allylarenes and aryl bromides, the typical outcome is a Heck-type reaction. However, by employing a strong base in combination with a specific palladium catalyst, this pathway can be overridden. nih.gov

A deprotonative cross-coupling process (DCCP) has been developed for the C(sp³)–H arylation of allylbenzenes with aryl bromides. This process utilizes a combination of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), in the presence of a strong base, lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). nih.gov This system selectively promotes the formation of α-arylated products, which are inaccessible via the traditional Heck pathway. nih.govresearchgate.net Optimization studies have shown that factors like solvent, temperature, and reactant concentration are critical to achieving high yields. nih.gov

Ligand choice also dictates the regioselectivity in Suzuki-Miyaura cross-coupling reactions between allylboronates and aryl halides. nih.gov Depending on the steric and electronic properties of the phosphine ligand, the reaction can be steered to favor either the linear (α) or branched (γ) product. For example, catalysts derived from dialkylbiarylphosphine ligands such as SPhos and RuPhos tend to provide good selectivity for the branched product. nih.gov Conversely, bulkier di-tert-butylbiarylphosphine ligands like t-BuXPhos are highly selective for the linear α-isomer. nih.gov This ligand-controlled regiodivergence allows for the synthesis of distinct structural isomers from common starting materials. nih.gov

Stereoselectivity in Palladium-Catalyzed Allylic Cross-Couplings

When a cross-coupling reaction forms a new stereogenic center, controlling the stereochemical outcome is paramount. Palladium-catalyzed reactions have been developed that proceed with high levels of stereoselectivity. These transformations can be classified into several types, including the diastereoselective coupling of chiral, enantioenriched substrates. nih.gov

One notable example is the palladium-catalyzed cross-coupling of enantioenriched allylic silanolate salts with aromatic bromides. This reaction proceeds with excellent stereospecificity. nih.gov Stereochemical analysis has established that the transmetalation step occurs through a syn SE' mechanism, which involves an intramolecular delivery of the arylpalladium electrophile. nih.gov Similarly, the palladium-catalyzed coupling of enantioenriched allylic alcohols with boronic acids can proceed with perfect retention of enantiomeric excess (ee). rsc.org In a system using Pd₂(dba)₃ and TMEDA as a ligand, the reaction occurs with a complete inversion of configuration at the allylic carbon, leading to a highly stereospecific transformation. rsc.org These methods are crucial for the asymmetric synthesis of complex chiral molecules from readily available starting materials. nih.govnih.gov

Nickel-Catalyzed Cross-Coupling Reactions

As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for a wide range of cross-coupling reactions. organic-chemistry.org Nickel-catalyzed methods are particularly effective for reductive cross-coupling reactions that form C-C bonds. scholaris.ca For instance, a facile and efficient allylation of vinyl bromides has been achieved via a nickel-catalyzed cross-electrophile coupling of allylic acetates using zinc as a terminal reductant. nih.gov The optimal catalytic system was identified as a combination of NiCl₂(PPh₃)₂ and 4,4′-di-tert-butyl-2,2′-bipyridine as a ligand. nih.gov

The proposed catalytic cycle for such reactions often involves multiple oxidation states of nickel. It may begin with the oxidative addition of an allyl acetate (B1210297) to a Ni(0) species to form a π-allyl-Ni(II) complex. This is followed by reduction to an allyl-Ni(I) intermediate, which then undergoes oxidative addition with the aryl or vinyl halide to generate an allyl-Ni(III) species. Subsequent reductive elimination yields the desired product and regenerates a Ni(I) intermediate, which is then reduced back to the active Ni(0) catalyst by zinc. nih.gov Nickel catalysts, such as NiBr₂(glyme), have also been employed in conjunctive cross-coupling reactions involving allyl electrophiles. chemrxiv.org Furthermore, nickel complexes bearing N-heterocyclic carbene (NHC) ligands have been developed for the borylation of aryl bromides. semanticscholar.org

Iron-Catalyzed Cross-Coupling Reactions

Iron is an attractive catalyst due to its abundance, low cost, and low toxicity, aligning with the principles of sustainable chemistry. rsc.org Iron-catalyzed cross-coupling reactions have been successfully applied to the synthesis of allylbenzenes. rsc.orgrsc.org A significant challenge in this area has been the coupling of sterically demanding substrates, particularly ortho,ortho-disubstituted aryl Grignard reagents. rsc.orgrsc.org

Recent advancements have introduced an iron-catalyzed cross-coupling platform that effectively addresses this challenge. Using a catalytic system of Fe(acac)₃ with tetramethylurea (TMU) as a low-loading, high-performance ligand, the coupling of bulky aryl Grignard reagents with allyl bromides proceeds in excellent yields. rsc.orgrsc.org The system demonstrates remarkable tolerance to sterically congested arenes. rsc.orgrsc.org The optimization of this reaction highlights the critical role of the ligand and solvent system.

Other simple and effective iron-based systems, such as FeCl₃/TMEDA, have also been applied to the cross-coupling of arylmagnesium bromides with alkenyl bromides. researchgate.net Iron catalysis is also suitable for cross-electrophile couplings, for example, in the reaction between benzyl (B1604629) halides and disulfides. acs.org

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts offer a distinct reactivity profile and are particularly valuable for certain types of transformations, including asymmetric couplings. beilstein-journals.org Significant progress has been made in copper-catalyzed reactions for the construction of C(sp³)–C(sp³) bonds, which can be challenging for other metals. A method has been developed for the copper-catalyzed cross-coupling of allyl boron esters with primary, secondary, and even tertiary halogenated alkanes under mild conditions. nih.gov

In the realm of asymmetric synthesis, copper catalysis has enabled highly enantioselective allyl-allyl cross-couplings. By using a chiral ligand system, the reaction between allyl Grignard reagents and allyl bromides can produce chiral 1,5-dienes with high enantioselectivity. beilstein-journals.org Another notable stereoselective transformation is the copper-catalyzed cross-coupling of chiral α-CF₃-substituted allylboronic acids with diazoketones. This reaction proceeds with excellent regio- and stereoselectivity through an allylic rearrangement mechanism, allowing for the formation of a new allylic C(sp³)–C(sp³) bond with high fidelity, though yields can be a limitation. diva-portal.org

Cross-Electrophile Coupling Approaches

Cross-electrophile coupling is an increasingly important strategy that avoids the need for pre-synthesized, and often sensitive, organometallic reagents. nih.gov This approach involves the coupling of two different electrophiles in the presence of a metal catalyst and a stoichiometric reductant. nih.gov

This methodology has been successfully implemented using various transition metals.

Nickel-catalyzed systems, using zinc powder as the reductant, can efficiently couple vinyl bromides with allylic acetates. nih.gov Electrochemical methods have also been developed for the nickel-catalyzed reductive coupling of aryl halides with alkyl halides. acs.org

Iron-catalyzed cross-electrophile couplings have been reported, for instance, in the reaction of benzyl halides with disulfides, which proceeds without undesired homocoupling byproducts. acs.org

Simple zinc-promoted reductive homocoupling of electrophiles like allyl bromide can be achieved, often in aqueous media, providing a straightforward route to symmetrical products like 1,5-hexadiene. scielo.br

This approach offers an alternative to traditional cross-coupling methods, particularly when one of the coupling partners is difficult to convert into a stable organometallic nucleophile.

Green Chemistry Considerations in Cross-Coupling Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. In the context of cross-coupling reactions involving substrates like this compound, this translates to several key areas of focus.

A primary consideration is the use of catalysts based on earth-abundant, inexpensive, and non-toxic metals. Iron is a prime example, and its successful application in various cross-coupling reactions represents a significant step towards more sustainable chemical synthesis. rsc.orgrsc.orgmdpi.com

Another major focus is the replacement of volatile organic solvents with more environmentally benign alternatives. A number of cross-coupling reactions have been developed to work in aqueous media. For example, the zinc-promoted reductive coupling of allyl halides can be performed effectively in water. scielo.br Iron-catalyzed conjugate additions of aryl iodides to activated alkenes have also been successfully carried out in water under an air atmosphere. mdpi.com

Finally, the use of alternative energy sources is a growing area of interest. Photocatalytic strategies, which utilize visible light, offer a green approach to driving reductive coupling reactions under mild conditions. d-nb.info These methods have the potential to use water as the ultimate reducing agent, further enhancing their environmental credentials. d-nb.info

C-H Activation and Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in modern organic synthesis, offering atom- and step-economical routes to complex molecules. In the context of this compound and its derivatives (allylarenes), the focus is often on the activation of C-H bonds on the aromatic ring or the allylic position.

Palladium-Catalyzed ortho-C–H Activation of Allylarenes

Palladium catalysis is a cornerstone of C-H activation chemistry. For allylarenes like this compound, the allyl group can act as a transient directing group, facilitating the activation of the ortho-C–H bond. This strategy typically proceeds through the formation of a palladacycle intermediate. The reaction of an allylarene with a palladium(II) catalyst leads to the formation of a π-allyl palladium complex. This complexation brings the palladium center in close proximity to the ortho-C-H bond of the aromatic ring, enabling its activation and subsequent functionalization. acs.org

A common transformation involving this activation is the annulation with alkynes to synthesize highly substituted naphthalenes. The general mechanism involves the π-coordination of the allylic double bond to the Pd(II) center, followed by selective ortho-C–H bond activation. acs.org This forms a six-membered palladacycle, which then undergoes insertion of an alkyne. Subsequent reductive elimination yields the naphthalene product and regenerates the active palladium catalyst.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, have also been effectively employed in the C-H functionalization of allylic compounds. chemrxiv.orgnih.govresearchgate.net These catalysts can promote the direct amination, and other functionalizations of allylic C-H bonds. The mechanism of rhodium-catalyzed allylic C-H amination is thought to involve the activation of the allylic C-H bond to form a Cp*Rh(π-allyl) complex. chemrxiv.orgnih.gov This intermediate can then react with a nitrogen source, often an azide (B81097) or an amine, to form the C-N bond. nih.gov

While specific studies on this compound are not extensively documented in this sub-area, the general principles of rhodium-catalyzed allylic C-H functionalization are applicable. The presence of the bromo-substituent could influence the electronic properties of the arene and the reactivity of the rhodium catalyst, potentially requiring optimization of reaction conditions.

Electron Transfer Initiated Allylic C-H Activation

An alternative approach to C-H activation involves single-electron transfer (SET) processes. This can be achieved using photoredox catalysis or strong oxidants. nih.gov In the context of allylic C-H functionalization, a photocatalyst, upon excitation by visible light, can initiate an electron transfer cascade. nih.gov This can lead to the generation of a reactive radical species that abstracts a hydrogen atom from the allylic position of a substrate like this compound. The resulting allyl radical can then be trapped by a suitable coupling partner.

For instance, the direct arylation of allylic C-H bonds has been accomplished by merging photoredox and organic catalysis. nih.gov A thiyl radical, generated through a photoredox cycle, can abstract an allylic hydrogen. The resulting allylic radical can then couple with an electron-deficient arene radical anion. nih.gov

Regioselectivity in C-H Activation of this compound Derivatives

Controlling regioselectivity is a critical challenge in C-H activation. In derivatives of this compound, several C-H bonds are available for activation, including the aromatic C-H bonds and the allylic C-H bonds. The choice of catalyst, ligand, and reaction conditions plays a crucial role in directing the reaction to a specific position.

For palladium-catalyzed reactions, the use of specific ligands can control whether the reaction proceeds via a Heck-type pathway (functionalization at the terminus of the allyl group) or a deprotonative cross-coupling process (functionalization at the benzylic position). nih.gov The use of a strong base, for example, can favor deprotonation at the allylic position, leading to functionalization at that site. nih.gov In the case of palladium-catalyzed annulations with alkynes, the inherent coordination of the allyl group to the metal center typically directs the C-H activation to the ortho position of the benzene (B151609) ring. acs.org

The electronic nature of substituents on the aromatic ring of this compound derivatives can also influence the regioselectivity of C-H activation. Electron-donating or electron-withdrawing groups can affect the acidity and reactivity of the various C-H bonds, thereby influencing the site of metalation.

Intramolecular Cyclization and Annulation Reactions of this compound

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions, leading to the formation of cyclic and polycyclic structures.

Hydrazone-Palladium Catalyzed Annulation with Internal Alkynes

A notable application of this compound and its derivatives is their annulation with internal alkynes, catalyzed by a hydrazone-palladium system, to produce polysubstituted naphthalenes. rsc.org This reaction proceeds smoothly and affords the desired products in good to high yields. rsc.org

The proposed mechanism for this transformation begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is ligated by a hydrazone. This generates an aryl-palladium(II) complex. The internal alkyne then coordinates to this complex and inserts into the carbon-palladium bond. The subsequent step is an intramolecular Heck reaction, where the palladium migrates to the terminal carbon of the allyl group, forming an alkyl-palladium(II) species. A β-hydride elimination then occurs, leading to the formation of the naphthalene ring and a palladium-hydride species. The final step is a reductive elimination that regenerates the palladium(0) catalyst. rsc.org

The reaction conditions are typically optimized by screening different palladium sources, ligands, bases, and solvents. For the reaction of this compound with diphenylacetylene, the use of Pd(OAc)₂ as the palladium source, a specific bishydrazone as the ligand, and Cs₂CO₃ as the base in DMF at 90 °C has been found to be effective. rsc.org

Below is a table summarizing the yields of this annulation reaction with various substituted this compound derivatives and internal alkynes.

| Entry | This compound Derivative | Alkyne | Product | Yield (%) |

| 1 | This compound | Diphenylacetylene | 1,2-Diphenyl-4-methylnaphthalene | 41 |

| 2 | 1-Allyl-4-fluoro-2-bromobenzene | Diphenylacetylene | 6-Fluoro-1,2-diphenyl-4-methylnaphthalene | 85 |

| 3 | 1-Allyl-4-chloro-2-bromobenzene | Diphenylacetylene | 6-Chloro-1,2-diphenyl-4-methylnaphthalene | 79 |

| 4 | 1-Allyl-4-methyl-2-bromobenzene | Diphenylacetylene | 1,2-Diphenyl-4,6-dimethylnaphthalene | 68 |

| 5 | This compound | 1,2-Bis(4-methylphenyl)acetylene | 1,2-Bis(4-methylphenyl)-4-methylnaphthalene | 55 |

| 6 | This compound | 1,2-Bis(4-methoxyphenyl)acetylene | 1,2-Bis(4-methoxyphenyl)-4-methylnaphthalene | 62 |

| Data sourced from Watanabe et al., Org. Biomol. Chem., 2015, 13, 11645-11650. rsc.org |

Intramolecular Heck Reaction Pathways Leading to Cyclic Structures

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of cyclic compounds. wikipedia.org In the context of this compound, this reaction provides an efficient route to benzofused five-membered rings. The process is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by an intramolecular migratory insertion of the allyl group's alkene onto the newly formed aryl-palladium bond, leading to a cyclized alkylpalladium intermediate. Subsequent β-hydride elimination results in the formation of a stable cyclic product and regeneration of the palladium(0) catalyst. wikipedia.org

Research has demonstrated the application of this methodology in the synthesis of substituted indene (B144670) and benzofuran (B130515) derivatives. rsc.org For instance, in a cascade reaction, this compound can be reacted with a tosylhydrazone in the presence of a palladium catalyst. rsc.org This process involves the formation of a Pd-carbene intermediate which then participates in an intramolecular Heck reaction to yield the desired benzofused ring system. rsc.org The choice of ligand is crucial for the success of this reaction, with SPhos being identified as an effective ligand in certain cases. rsc.org

A notable challenge in some intramolecular Heck reactions involving this compound is the potential for the formation of byproducts. For example, the generation of compounds incorporating more than one diazo compound fragment has been observed, which can lower the yield of the desired methyleneindane product. rsc.org This occurs when the intermediate alkylpalladium complex reacts with a second diazo compound at a rate faster than β-hydride elimination. rsc.org

The intramolecular Heck reaction has also been instrumental in the desymmetrization of diallyl systems, showcasing its utility in creating stereocenters. researchgate.net Although the application of chiral catalyst systems in some instances has resulted in only modest asymmetric induction, the potential for enantioselective transformations remains an active area of research. researchgate.net

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| This compound and 4-dimethylaminobenzaldehyde-derived hydrazone | Pd catalyst, SPhos ligand | Substituted indane | Moderate | rsc.org |

| 2-Bromoaryl ketones | Brønsted acid catalyzed allylboration followed by palladium-catalyzed Mizoroki-Heck cyclization | 3-Methyleneindanes with a tertiary alcohol center | High enantiomeric ratios (up to 96:4 er) | researchgate.net |

Radical Cyclization Approaches for Annulation

Radical cyclization offers a complementary approach to the construction of cyclic structures from this compound and its derivatives. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond. One common method involves the use of a radical initiator, such as AIBN, in the presence of a tin hydride reagent like tributyltin hydride (Bu3SnH). princeton.edu

For substrates like o-bromophenyl allyl ether, a derivative of this compound, reductive radical cyclization reactions can lead to the formation of 2,3-dihydrobenzofurans. cosmobio.co.jp The mechanism involves the generation of an aryl radical from the carbon-bromine bond, which then cyclizes onto the adjacent allyl group.

More complex cascade reactions initiated by radical cyclization have also been developed. For example, the oxidative radical cyclization–cyclization of active methine substrates containing both an allyl group and a phenyl group can lead to the formation of 1H-benzo[f]isoindole derivatives. mdpi.com This transformation is promoted by an oxidant like iron(III) chloride (FeCl3) and proceeds via an intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group. mdpi.com The use of FeCl3 is crucial for the second radical cyclization step. mdpi.com

The stereoselectivity of these radical cyclizations, particularly for 5-hexenyl radical ring closures, is often predictable, with substituted systems showing a preference for the formation of trans products, reflecting the conformational preference of a chair-like transition state. princeton.edu

Gold(I)-Catalyzed Cyclization Processes

Gold(I) catalysts have emerged as powerful tools for activating alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. beilstein-journals.orgacs.org While direct examples involving this compound are less common in the provided context, the principles of gold-catalyzed cyclization of related arylalkyne and enyne substrates are highly relevant.

Gold(I) complexes, due to their high affinity for C-C π-systems, can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. beilstein-journals.org A key feature of gold catalysis is the ability to control regioselectivity, for instance, favoring a 5-exo-dig over a 6-endo-dig cyclization pathway by tuning the electronic and steric properties of the ancillary ligand. beilstein-journals.org For example, using IPr as a ligand can selectively promote the 5-exo-dig pathway. beilstein-journals.org

In the context of related substrates, gold(I)-catalyzed cascade cyclization strategies have been employed for the synthesis of various carbocyclic and heterocyclic systems, including cyclopropanes, naphthalenes, and benzofurans. encyclopedia.pub These reactions often proceed through the activation of an alkyne or allene (B1206475) moiety by the gold catalyst, followed by intramolecular attack by a nucleophile. encyclopedia.pub For instance, the cyclization of arene-diynes can lead to the construction of substituted naphthalene derivatives through a double gold(I)-activated pathway. encyclopedia.pub

Iodine-Catalyzed Cyclization–Allylation Sequences

Recent advancements in sustainable chemistry have led to the development of metal-free cyclization reactions. Iodine-catalyzed reactions have shown significant promise in this area. Specifically, a metal-free cyclization–allylation of N-allyl-2-alkynylanilines has been achieved using iodine(I) species. rsc.orgrsc.org This reaction proceeds through an iodocyclization–rearrangement–deiodination sequence. rsc.orgrsc.org

The proposed mechanism involves the iodine-catalyzed iodocyclization of the substrate to form an iodocyclized intermediate. This is followed by a rearrangement of the allyl group and subsequent deiodination to afford the final 3-allylindole product, regenerating the iodine catalyst in the process. rsc.org This represents the first example of an iodine-catalyzed reaction proceeding via carbo-deiodination with the rearrangement of a functional group. rsc.orgrsc.org

This methodology offers a green and sustainable alternative to transition metal-catalyzed processes for the synthesis of substituted indoles. rsc.org The reaction conditions can be optimized by screening different iodine catalysts. rsc.org

Cascade Reactions Initiated by this compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds in one pot. This compound is an excellent starting material for initiating such cascades, leading to the rapid construction of complex molecular architectures.

Palladium-Catalyzed Cascade Cyclization–Coupling Reactions

Palladium catalysis is particularly well-suited for initiating cascade reactions with this compound. These sequences often begin with an intramolecular cyclization event, followed by an intermolecular coupling reaction. A common strategy involves the palladium-catalyzed annulation of this compound derivatives with internal alkynes, facilitated by a hydrazone-palladium catalyst system, to produce naphthalenes. researchgate.netacs.org

In a typical cascade, the reaction is initiated by the oxidative addition of the aryl bromide of this compound to a palladium(0) species. preprints.org This is followed by an intramolecular insertion of the allyl group to generate a π-allylpalladium intermediate. preprints.org This intermediate can then be trapped by a variety of coupling partners. For instance, in the presence of an arylboronic acid, a subsequent transmetallation and reductive elimination sequence can occur, leading to the formation of substituted 1,2-dihydroisoquinolines. preprints.orgpreprints.org

These cascade reactions can be highly versatile, allowing for the synthesis of a diverse range of N-heterocyclic compounds by varying the coupling partner. preprints.orgpreprints.org The choice of catalyst, ligands, and reaction conditions is critical for controlling the outcome and efficiency of these complex transformations. preprints.org

| Substrates | Catalyst System | Key Steps | Product Class | Reference |

|---|---|---|---|---|

| This compound derivatives, internal alkynes | Hydrazone-palladium catalyst | Annulation | Naphthalenes | researchgate.net |

| Trisubstituted allenamides with a bromoaryl moiety, arylboronic acids | Pd(OAc)₂, P(o-tolyl)₃ | Intramolecular cyclization, transmetallation, reductive elimination | 1,2-Dihydroisoquinolines | preprints.orgpreprints.org |

| This compound, hydrazone | Palladium catalyst | Migratory insertion of a Pd-carbene, intramolecular Heck reaction | Benzofused five-membered rings | rsc.org |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are a powerful class of chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are highly atom-economical and offer a rapid route to molecular diversity. researchgate.net

While specific MCRs starting directly with this compound are not detailed in the provided search results, the principles of palladium-catalyzed MCRs involving similar substrates are relevant. For example, palladium-catalyzed chemoselective multicomponent reactions of olefin-tethered aryl halides, isocyanides, and carboxylic acids have been developed for the diversified synthesis of imides. researchgate.net

A plausible MCR sequence involving a this compound derivative could involve an initial palladium-catalyzed cyclization to form a reactive intermediate, which then participates in subsequent reactions with other components in the reaction mixture. For instance, a Heck-type cascade process could generate an intermediate that then reacts with an isocyanide and another nucleophile in a Ugi-type reaction to build a complex heterocyclic scaffold. researchgate.net The development of such MCRs represents a promising avenue for the efficient synthesis of novel and structurally diverse compounds from readily available starting materials like this compound.

Electrochemistry in the Transformations of this compound Analogs

Electrochemistry offers a powerful and sustainable tool for organic synthesis, often enabling unique reactivities by generating highly reactive intermediates under mild conditions. In the context of this compound analogs, nickel-catalyzed electrochemical methods have been pivotal for reductive transformations.

Nickel-Catalyzed Electrochemical Reductive Transformations

Nickel-catalyzed electrochemistry provides an efficient avenue for the formation of carbon-carbon bonds, particularly through the coupling of two electrophiles, a process that circumvents the need for pre-formed organometallic reagents. acs.org This approach is highly relevant to the reactivity of molecules like this compound, which contains an aryl bromide moiety.

Recent studies have demonstrated the nickel-catalyzed electrochemical allylation of aryl chlorides, which are structurally related to aryl bromides. acs.org This method facilitates the coupling of various (hetero)aryl chlorides with a range of allylic sulfones, showcasing broad functional group tolerance. The reaction proceeds via a nickel-catalyzed reductive process, where the electrochemical potential drives the catalytic cycle. A similar strategy has been developed for the reductive coupling of aryl halides with alkylpyridinium salts, further expanding the scope of these electrochemical transformations. chemrxiv.org

In a closely related system, the nickel-catalyzed electrochemical reductive coupling of aryl aziridines with alkenyl bromides has been achieved, yielding enantioenriched β-aryl homoallylic amines. nih.gov This process operates in an undivided cell using triethylamine (B128534) as a terminal reductant, avoiding the need for sacrificial metal anodes and highlighting the sustainable nature of electrochemical synthesis. nih.gov The proposed mechanism involves the oxidative addition of the alkenyl bromide to a Ni(0) species, followed by a series of steps that culminate in the formation of the C(sp²)-C(sp³) bond.

Furthermore, research on the electrochemical behavior of 2-allyloxybromobenzene, a constitutional isomer of this compound, reveals the chemoselectivity of nickel catalysis. The Ni(bipy)₃²⁺2BF₄⁻-catalyzed electrolysis of 2-allyloxybromobenzene resulted in the quantitative cleavage of both the C-O and C-Br bonds to yield phenol (B47542). acs.org This contrasts with the use of a Ni(cyclam)Br₂ catalyst, which promotes intramolecular cyclization. acs.org This highlights the crucial role of the ligand in directing the reaction pathway.

Table 1: Nickel-Catalyzed Electrochemical Reductive Coupling of Aryl Halides with Various Coupling Partners

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| (Hetero)aryl chlorides | Allylic sulfones | Ni catalyst | Allylated arenes | acs.org |

| Aryl halides | Alkylpyridinium salts | Ni catalyst | Alkylated arenes | chemrxiv.org |

| Alkenyl bromides | Aryl aziridines | Ni catalyst / Chiral ligand | β-Aryl homoallylic amines | nih.gov |

| 2-Allyloxybromobenzene | - | Ni(bipy)₃²⁺2BF₄⁻ | Phenol | acs.org |

This table summarizes various nickel-catalyzed electrochemical reductive transformations on aryl halides analogous to this compound.

Photoredox Catalysis for Barbier-Type Allylation with Bromobenzene (B47551) Analogs

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. rsc.org This approach is particularly relevant for Barbier-type allylation reactions, where an allyl group is added to a carbonyl compound. While not directly involving this compound as a starting material, the principles of these reactions are applicable to the transformations of its structural motifs.

A prominent example is the dual titanium and photoredox-catalyzed Barbier-type allylation of aldehydes and ketones with allyl halides. dlut.edu.cn In this system, an organic dye, such as 4CzIPN, acts as a photocatalyst, and a Hantzsch ester serves as a terminal reductant. dlut.edu.cn Visible light irradiation excites the photocatalyst, which then initiates a single-electron transfer process, ultimately leading to the formation of an allyl radical from an allyl halide. This allyl radical then couples with a ketyl radical, generated from the aldehyde or ketone, to form the desired homoallylic alcohol. rsc.orgdlut.edu.cnsemanticscholar.org This method avoids the use of stoichiometric metallic reductants, offering a greener alternative to classical Barbier reactions. dlut.edu.cn

The scope of this photoredox-catalyzed Barbier-type reaction is broad, accommodating various aldehydes and ketones, as well as different allyl halides. dlut.edu.cn The reaction conditions are typically mild, proceeding at room temperature under visible light irradiation.

Another variation of the photocatalytic Barbier reaction utilizes an organic dye as the photocatalyst and a tertiary amine, such as DIPEA, as a sacrificial electron donor. rsc.orgsemanticscholar.org The proposed mechanism involves the reduction of both the aldehyde/ketone and the allyl bromide by the excited photocatalyst to form the corresponding radical species, which then undergo a radical-radical cross-coupling. rsc.orgsemanticscholar.org

Furthermore, photoredox activation of organozinc reagents, formed in situ from alkyl halides and zinc metal under Barbier conditions, has been demonstrated. acs.org Blue light irradiation in the presence of an organic photocatalyst generates alkyl radicals from these organozinc species, which can then participate in subsequent reactions. acs.org

Table 2: Photoredox-Catalyzed Barbier-Type Allylation of Carbonyl Compounds

| Carbonyl Compound | Allyl Source | Photocatalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes, Ketones | Allyl halides | 4CzIPN / Hantzsch Ester / Ti catalyst | Homoallylic alcohols | dlut.edu.cn |

| Aldehydes, Ketones | Allyl bromides | Organic Dye / DIPEA | Homoallylic alcohols | rsc.orgsemanticscholar.org |

| α-(Trifluoromethyl)styrenes | Alkyl halides / Zinc | Organic Photocatalyst | gem-Difluorinated compounds | acs.org |

This table presents key findings in the photoredox-catalyzed Barbier-type allylation of carbonyl compounds, a reaction analogous to potential transformations of this compound.

Catalysis in Reactions Involving 1 Allyl 2 Bromobenzene

Transition Metal Catalysts: Design and Mechanistic Aspects

The dual functionality of 1-allyl-2-bromobenzene, featuring a reactive C-Br bond and a versatile allyl group, makes it a valuable substrate in a multitude of transition metal-catalyzed transformations. The design of the catalyst and the mechanistic pathway it governs are crucial in directing the reaction towards a desired outcome, be it cross-coupling, annulation, or isomerization. The choice of metal, its oxidation state, and the associated ligands dictates the chemo- and regioselectivity of these reactions.

Palladium-Based Catalysts (Pd(0), Pd(II))

Palladium is one of the most extensively used metals for catalyzing reactions involving aryl halides like this compound. Both Pd(0) and Pd(II) species are pivotal in various catalytic cycles, which typically commence with the oxidative addition of the aryl bromide to a low-valent palladium center.

Mechanistic Aspects: The fundamental mechanism for many palladium-catalyzed cross-coupling reactions (such as Heck, Suzuki, Stille, and Sonogashira) begins with the oxidative addition of this compound to a Pd(0) species, forming an arylpalladium(II) halide intermediate. libretexts.orgacs.org The subsequent steps diverge depending on the reaction type.

Heck Reaction: The arylpalladium(II) intermediate reacts with an alkene. This involves coordination of the alkene, migratory insertion into the Pd-C bond, and subsequent β-hydride elimination to yield the product and a hydridopalladium complex. acs.orgnih.gov A base is used to regenerate the Pd(0) catalyst. acs.org

Suzuki-Miyaura Coupling: Following oxidative addition, a transmetalation step occurs where an organoboron reagent transfers its organic group to the palladium(II) center. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst. smolecule.com

Annulation Reactions: this compound can undergo annulation with internal alkynes using a hydrazone–palladium catalyst system to produce polysubstituted naphthalenes. rsc.orgresearchgate.net

Deprotonative Cross-Coupling: In a departure from the classic Heck pathway, the use of a strong base like LiN(SiMe₃)₂ with a palladium catalyst can lead to the deprotonation of the allyl group. The resulting allyllithium intermediate undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination. This catalyst-controlled process allows for the formation of α-arylated products that are inaccessible via the Heck mechanism. nih.gov

Catalyst Design: The choice of ligands is critical in modulating the reactivity and selectivity of the palladium catalyst.

Phosphine (B1218219) Ligands: Monodentate phosphines like tricyclohexylphosphine (B42057) (PCy₃) or biarylphosphines such as SPhos are commonly employed. nih.govacs.org For instance, the combination of Pd(OAc)₂ and PCy₃ is effective for deprotonative cross-coupling processes. nih.gov The steric and electronic properties of these ligands influence the rates of oxidative addition and reductive elimination. acs.org

Hydrazone Ligands: These have been successfully used in palladium-catalyzed annulation reactions of this compound with alkynes. rsc.orgresearchgate.net

π-Allylpalladium Complexes: Pre-catalysts like [Pd(allyl)Cl]₂ are often used. These complexes can be activated under reaction conditions to generate the active "L-Pd(0)" species. The structure of the allyl group and the phosphine ligand can influence the ease of activation and suppress the formation of less reactive off-cycle dinuclear species. acs.org

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Annulation | Hydrazone-Palladium System | This compound derivatives, Internal alkynes | Polysubstituted naphthalenes | rsc.org |

| Deprotonative Cross-Coupling | Pd(OAc)₂, PCy₃, LiN(SiMe₃)₂ | This compound, Bromobenzene (B47551) | α-Arylated 1,1-diarylprop-2-enes | nih.gov |

| Carbene Insertion/Heck | Pd catalyst, SPhos ligand | This compound, Tosylhydrazones | Methyleneindanes | rsc.org |

Nickel-Based Catalysts

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. Their mechanisms can be more complex, often involving odd-numbered oxidation states like Ni(I) and potentially radical pathways. rsc.org

Mechanistic Aspects: Similar to palladium, the catalytic cycle can be initiated by the oxidative addition of the aryl halide to a Ni(0) species. acs.org For aryl bromides, the reaction with a Ni(0) complex like [Ni(COD)(dppf)] proceeds through an intermediate η²-complex. acs.org However, the subsequent pathway can vary significantly based on the ligands and substrates. In some cases, halide abstraction to form a Ni(I) species and an aryl radical occurs, which then recombine. acs.org The speciation of the active catalyst is a key factor; for instance, some reactions proceed through [Ni(dppf)₂], which contains two bidentate ligands, rather than a complex with a single ligand. acs.org The choice between an SₙAr-type mechanism and a halide abstraction mechanism can be influenced by the halide itself, with halide abstraction being competitive for bromobenzene. rsc.org

Catalyst Design:

Ligands: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common. acs.org The reactivity of the nickel center is highly dependent on the nature and number of coordinated ligands. For example, many bidentate ligands can form very stable four-coordinate [Ni(L)₂] complexes that are poorly reactive. rsc.org

Pre-catalysts: Ni(0) complexes like [Ni(COD)₂] are often used in situ with phosphine ligands. acs.org Air- and moisture-stable Ni(II)-(σ-aryl) complexes, such as trans-haloarylbis(triphenylphosphine)nickel(II), have also been developed as pre-catalysts that can generate the active Ni(0) species in situ without external reductants. researchgate.net

| Catalyst System | Substrate Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| [Ni(COD)(dppf)] | Bromobenzene | Oxidative addition via an η²-complex. | acs.org |

| [Ni(COD)₂] + dppf | Alkyl Halides | Active catalyst is [Ni(dppf)₂]; halide abstraction to form Ni(I) species. | acs.org |

| trans-(PPh₃)Ni(aryl)X | Aryl Chlorides | Stable Ni(II) pre-catalyst generates Ni(0) in situ for C-N coupling. | researchgate.net |

Rhodium-Based Catalysts

Rhodium catalysts are particularly known for their ability to catalyze isomerization reactions of allylic compounds. ucl.ac.ukscholaris.ca While direct cross-coupling with this compound is less common, the interaction of rhodium with the allyl moiety is of significant mechanistic interest.

Mechanistic Aspects: The isomerization of allylic alcohols or ethers to carbonyl compounds or enol ethers using rhodium(I) catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), is a well-established process. ucl.ac.uk The mechanism is believed to proceed via the formation of a π-allyl rhodium hydride intermediate. This pathway is also relevant for the isomerization of allylic alkoxides to generate specific enolate stereoisomers. ucl.ac.uk The catalyst can be generated in situ from precursors like [Rh(dppe)]⁺. ucl.ac.uk

Catalyst Design: Wilkinson's catalyst is a versatile and easily handled catalyst for these transformations. ucl.ac.uk Cationic rhodium complexes featuring bidentate phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) are also effective and can be activated prior to use. ucl.ac.uk The choice of catalyst can influence the stereochemical outcome of the isomerization. For example, treatment of 1-phenyl-2-propen-1-ol with Wilkinson's catalyst can exclusively yield the (Z)-enolate. ucl.ac.uk

Gold-Based Catalysts

Gold catalysis has emerged as a powerful tool for various organic transformations, particularly those involving the activation of alkynes and allenes.

Mechanistic Aspects: In the context of substrates similar to this compound, cationic gold catalysts are known to facilitate cyclization reactions. For example, amide-substituted diynes can be cyclized in the presence of a cationic gold catalyst and a nucleophile to form indenones. lookchem.com The reaction proceeds through the formation of a reactive ketene (B1206846) iminium ion intermediate. lookchem.com Furthermore, gold catalysis can be merged with other catalytic modes, such as visible-light photoredox catalysis, to enable novel transformations like the cross-coupling of aryldiazonium salts with allylsilanes. lookchem.com

Iron-Based Catalysts

As an earth-abundant, inexpensive, and low-toxicity metal, iron is an attractive alternative to precious metals for cross-coupling reactions. rsc.org

Mechanistic Aspects & Catalyst Design: Iron-catalyzed cross-coupling reactions often employ aryl Grignard reagents as nucleophiles. A robust system for coupling sterically hindered aryl Grignard reagents with allyl bromides has been developed. rsc.org The reaction typically involves the in-situ formation of the Grignard reagent from an aryl bromide, which then undergoes cross-coupling catalyzed by an iron salt. Fe(acac)₃ is a commonly used catalyst precursor. The choice of ligand is crucial for success, especially with sterically demanding substrates. While N-methylpyrrolidone (NMP) is a classic ligand, tetramethylurea (TMU) has been identified as a high-performance ligand that allows for excellent yields even with bulky substrates. rsc.org The reaction proceeds with high regioselectivity for α-allylation. rsc.org

| Catalyst | Ligand | Reactants | Key Feature | Reference |

|---|---|---|---|---|

| Fe(acac)₃ | NMP | Aryl Grignard, Allyl bromide | Standard conditions for iron-catalyzed α-allylation. | rsc.org |

| Fe(acac)₃ | TMU | Sterically hindered Aryl Grignard, Allyl bromide | Overcomes limitations with bulky substrates, providing high yields. | rsc.org |

Copper-Based Catalysts

Copper catalysts are well-known for their utility in Ullmann-type couplings and have found broad application in a variety of modern cross-coupling and domino reactions. researchgate.net

Mechanistic Aspects & Catalyst Design: Copper(I) is the key oxidation state in many of these catalytic processes.

Sonogashira Coupling: While primarily a palladium-catalyzed reaction, copper(I) acts as a co-catalyst. It facilitates the formation of a copper acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. libretexts.orgsmolecule.com

Domino/Annulation Reactions: Cu(I) catalysts are effective in promoting domino reactions. For instance, the reaction of 2,3-dibromo-1-propenes with β-ketoesters using a Cu(I) catalyst and a base like Cs₂CO₃ can produce trisubstituted furans. researchgate.net A proposed mechanism for related annulations involves an initial intermolecular C-allylation, followed by an intramolecular Ullmann-type O-vinylation and a final double bond isomerization. researchgate.net In other cases, the process may involve an intermolecular N-arylation followed by an intramolecular substitution. researchgate.net Pivalic acid and trans-4-hydroxy-L-proline are examples of additives and ligands, respectively, that can be used to facilitate these transformations. researchgate.net

Ligand Effects and Catalyst Performance Optimization

The performance of metal catalysts, particularly palladium, in reactions with this compound is critically influenced by the nature of the ancillary ligands. These ligands modulate the electronic and steric properties of the metal center, thereby dictating reactivity, selectivity, and catalyst stability.

Phosphine Ligands (e.g., Sphos, PCy3, dppp)

Bulky, electron-rich phosphine ligands are cornerstones in palladium-catalyzed cross-coupling reactions involving aryl bromides like this compound. Their efficacy stems from their ability to promote oxidative addition and facilitate the reductive elimination step in the catalytic cycle.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven to be a highly effective ligand in reactions involving this compound. In the development of a cascade reaction to synthesize methyleneindanes, SPhos was identified as the optimal ligand when paired with a palladium catalyst and LiOtBu as the base. rsc.org This system facilitated a cascade process involving the intramolecular 5-endo-trig Heck reaction. rsc.org Despite optimization, the formation of byproducts was noted, indicating the complexity of the reaction pathway even with a well-chosen ligand. rsc.org The high reactivity of allylpalladium complexes featuring biarylphosphine ligands like SPhos can be attributed to the suppression of pathways that form non-productive Pd(I)-dimers. acs.org

PCy₃ (Tricyclohexylphosphine) is another bulky phosphine ligand that finds application in related transformations. While not always the most selective, its strong electron-donating character is beneficial. For instance, in the palladium-catalyzed deprotonative cross-coupling of allylbenzene (B44316) with aryl bromides, PCy₃ was a key component of the optimized catalytic system, leading to quantitative yields of the α-arylated product. nih.gov The ratio of PCy₃ to the palladium precursor was a critical parameter for maximizing the reaction yield. nih.gov The mechanism is believed to involve the dissociation of a phosphine ligand to generate a more reactive monoligated palladium species that undergoes oxidative addition. ethz.ch

dppp (B1165662) (1,3-Bis(diphenylphosphino)propane) is a bidentate phosphine ligand whose "bite angle" can influence the regioselectivity of catalytic reactions. In palladium-catalyzed cross-coupling of allylic trifluorosilanes with aryl bromides, the use of bidentate phosphine ligands with small bite angles, such as dppp, was shown to favor the formation of α-substituted products. core.ac.uk However, in an attempted Heck coupling between this compound and a cyclic vinylogous ester, a catalyst system composed of Pd(OAc)₂ and dppp did not yield the desired product, highlighting that ligand choice is highly specific to the desired transformation and coupling partners. utexas.edu

Table 1: Performance of Phosphine Ligands in Reactions with this compound and Related Substrates

| Substrate | Ligand | Catalyst System | Reaction Type | Outcome | Reference(s) |

|---|---|---|---|---|---|

| This compound | SPhos | Pd catalyst, LiOtBu | Cascade/Heck | Formation of methyleneindanes (moderate yield) | rsc.org |

| Allylbenzene & Bromobenzene | PCy₃ | Pd(OAc)₂, LiN(SiMe₃)₂ | Deprotonative Cross-Coupling | Quantitative yield of α-arylated product | nih.gov |

| This compound | dppp | Pd(OAc)₂, Et₃N | Heck Coupling | No desired product observed | utexas.edu |

| Allylic Trifluorosilane & Aryl Bromide | dppp | Palladium catalyst | Cross-Coupling | High yield of α-substituted product | core.ac.uk |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in transition metal catalysis. Their strong σ-donating properties and steric bulk are beneficial for catalyst stability and efficiency, particularly in cross-coupling reactions. acs.org Well-defined (NHC)Pd(allyl)Cl complexes have been developed as highly active precatalysts. acs.org These complexes, bearing a single NHC ligand, demonstrate excellent reactivity in the arylation of ketones with aryl chlorides and bromides. acs.org The use of bulky substituents on the imidazole (B134444) nitrogens of the NHC ligand is advantageous for both the oxidative-addition and reductive-elimination steps of the catalytic cycle. acs.org Chiral NHC-palladium complexes have also been synthesized and applied in Suzuki-Miyaura and Heck-Mizoroki coupling reactions, showing good catalytic activities with substrates like bromobenzene. beilstein-journals.org

Chiral Ligands in Asymmetric Transformations

The synthesis of enantioenriched compounds from this compound requires the use of chiral catalysts. Asymmetric induction is the process where a chiral feature in a catalyst, substrate, or reagent influences the formation of one enantiomer or diastereoisomer over the other. wikipedia.org In external asymmetric induction, this is achieved through a chiral ligand coordinated to a metal center. wikipedia.org

For transformations involving the allyl group, palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent strategy. The design of chiral ligands is crucial for controlling enantioselectivity. nih.gov Ligands such as those from the PHOX (phosphine-oxazoline) family can create a chiral environment around the palladium center, leading to effective electronic and steric discrimination between the two ends of the π-allyl intermediate that is formed from a substrate like this compound. nih.gov Similarly, C2-symmetric ligands like bisoxazolines (BOX) and those developed by the Trost group are widely used to achieve high enantioselectivity in allylic alkylations. sigmaaldrich.comnih.gov Reagent-controlled approaches, where a chiral allylmetal species reacts with an achiral partner, also represent a valid strategy for asymmetric synthesis. wikipedia.org

Organocatalysis and Metal-Free Approaches

In a move towards more sustainable chemical synthesis, organocatalysis and metal-free reaction pathways have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals.

A notable example involving this compound is a photoinduced, metal-free borylation reaction. rsc.orgrsc.org Under visible light irradiation, and in the presence of a nitrogen-containing heterocycle like 2,2'-bipyridine (B1663995) and a base, this compound can be successfully converted to its corresponding arylboronate ester in good yield. rsc.orgrsc.org This reaction proceeds through a radical process initiated by the formation of an excited-state donor-acceptor complex, providing a mild and direct route to valuable boronic esters. rsc.org

Other metal-free approaches include base-promoted homolytic aromatic substitutions, which can be used for intramolecular cyclizations of structurally similar compounds. acs.org Additionally, transition-metal-free allyl-allyl cross-couplings have been developed using allylic zinc halides, which undergo Sₙ2-type substitutions with allylic bromides. researchgate.net

Table 2: Metal-Free Borylation of this compound

| Substrate | Reaction Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| This compound | B₂pin₂, NEt₃, 2,2'-bipyridine, visible light | 2-(1-Allylphenyl)boronic acid pinacol (B44631) ester | 63% | rsc.orgrsc.org |

Enzyme-Catalyzed Transformations and Biocatalysis

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. acs.orgresearchgate.net For a substrate like this compound, the allyl group is a prime target for enzymatic modification, particularly oxidation.

Enzymes such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are known to catalyze the challenging C-H oxyfunctionalization of allylic substrates. nih.gov This can lead to the formation of chiral allylic alcohols, which are valuable synthetic intermediates. nih.gov The high regio- and stereoselectivity of enzymes often surpasses that of traditional chemical catalysts, stemming from the precise positioning of the substrate within the enzyme's active site. acs.org These reactions typically proceed under ambient temperature and pressure in aqueous media, reducing energy consumption and waste. acs.orgresearchgate.net While specific studies on the biocatalytic transformation of this compound are not prevalent, the principles of enzyme-catalyzed allylic oxidation are well-established and represent a powerful potential route for its selective functionalization. nih.gov

Mechanistic Investigations of 1 Allyl 2 Bromobenzene Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for unraveling the intricate details of reaction mechanisms involving 1-allyl-2-bromobenzene. researchgate.netehu.es These theoretical studies provide insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity.

A key aspect of this compound's reactivity is its participation in C-H activation reactions. DFT studies have been instrumental in elucidating the pathways of these transformations. For instance, in palladium-catalyzed reactions, the π-coordination of the allylic double bond to the metal center can facilitate the selective activation of an ortho C-H bond. acs.org DFT calculations can model the energetic landscape of such processes, helping to identify the rate-determining step. ehu.es Studies have shown that both the structural and electronic properties of the reactants and catalysts play a crucial role in determining the regioselectivity and the operative intermediates in the reaction pathway. researchgate.net

The coordination of ligands to the metal center can significantly influence the energy barrier of C-H activation. researchgate.net For example, theoretical work has demonstrated that the presence of a cosolvent like DMSO, acting as a ligand, can lower the energy barrier for C-H activation in palladium-catalyzed reactions. researchgate.net Furthermore, DFT calculations can compare different potential C-H activation mechanisms, such as oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation, to determine the most favorable pathway. acs.org

Transition states are fleeting, high-energy configurations that cannot be directly observed experimentally. solubilityofthings.com DFT calculations allow for the modeling of these transient species, providing valuable information about their geometry and energetic properties. solubilityofthings.commsuniv.ac.in By mapping the potential energy surface of a reaction, computational chemists can identify the transition states connecting reactants, intermediates, and products.

Below is a table summarizing computed properties for this compound, which are often used as input for computational studies.

| Property | Value |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

| LogP | 3.1776 |

| H-Bond Acceptors | 0 |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Data sourced from ChemScene chemscene.com |

Many reactions involving this compound can yield multiple regioisomeric or stereoisomeric products. DFT calculations are a powerful tool for understanding and predicting the selectivity of these reactions. By comparing the activation energies of the transition states leading to different products, researchers can predict which isomer will be favored.

For instance, in cyclization reactions, the regioselectivity is determined by which carbon atom of the allyl group forms a new bond with the aromatic ring. DFT can calculate the energies of the transition states for the different possible cyclization modes (e.g., 5-exo vs. 6-endo) to predict the major product. biointerfaceresearch.com Similarly, in reactions where new stereocenters are formed, DFT can be used to model the diastereomeric transition states and predict the stereochemical outcome of the reaction. The steric and electronic effects of substituents on both the this compound substrate and the catalyst can be systematically studied to understand their influence on selectivity. biointerfaceresearch.com

Modeling of Transition States and Intermediates

Experimental Mechanistic Elucidation Techniques

While computational studies provide invaluable theoretical insights, experimental techniques are essential for validating proposed mechanisms and providing direct evidence for the involvement of specific intermediates and pathways.

Isotope scrambling experiments are a classic method for probing reaction mechanisms. By strategically labeling the this compound molecule with a stable isotope, such as deuterium (B1214612) (D) or carbon-13 (¹³C), and analyzing the distribution of the isotope in the products, researchers can gain insights into bond-breaking and bond-forming steps.

For example, in a study of a gold(I)-catalyzed cyclization, isotope scrambling experiments supported a mechanism involving olefin isomerization. acs.org Similarly, in a study on the catalytic isomerization of alkenes, deuterium labeling was used to show that the label was scrambled into all possible positions of propene, indicating a low barrier to H/D exchange. rsc.org In the context of this compound, a deuterium-labeled allyl group could be used to investigate whether a reaction proceeds through a symmetrical intermediate, which would lead to a specific distribution of the deuterium label in the product.

The direct isolation and characterization of reaction intermediates provides the most compelling evidence for a proposed reaction mechanism. msuniv.ac.inlumenlearning.com While often challenging due to their inherent instability, it is sometimes possible to isolate intermediates by running the reaction at low temperatures or by using techniques that trap the intermediate. lumenlearning.com

In the context of transition metal-catalyzed reactions of this compound, potential intermediates include π-allylpalladium complexes or other organometallic species. acs.org The isolation of such a complex, followed by its characterization using techniques like NMR spectroscopy and X-ray crystallography, would provide strong support for its involvement in the catalytic cycle. For instance, studies on related systems have successfully isolated and characterized palladium complexes, providing crucial insights into the catalyst activation pathway and the nature of the active catalytic species. acs.org In some cases, even if an intermediate cannot be isolated, its presence can be inferred through spectroscopic observation during the course of the reaction. lumenlearning.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the reaction mechanisms involving this compound. The rates of reactions, such as oxidative addition and cross-coupling, are determined by monitoring the change in concentration of reactants or products over time. These studies help in elucidating the individual steps of a reaction and the factors that influence them.

For instance, in nickel-catalyzed cross-coupling reactions, the rate of oxidative addition of aryl halides like bromobenzene (B47551) is a key factor. Studies have shown that the reaction of Ni(PEt₃)₄ with 4-methyl-3-(trifluoromethyl)-1-bromobenzene has a second-order rate constant of 57 ± 4 M⁻¹ s⁻¹, while the reaction with 2-methyl-3-(trifluoromethyl)-1-bromobenzene is slower, with a rate constant of 13 ± 1 M⁻¹ s⁻¹. nih.gov This highlights the influence of the substitution pattern on the arene on the reaction rate.

In palladium-catalyzed reactions, the kinetics of oxidative addition of bromobenzene can be followed using techniques like cyclic voltammetry. The reaction of Pd(0) complexes with bromobenzene is often slower than with iodobenzene, allowing for more accurate kinetic data to be obtained. acs.org For example, the oxidative addition of bromobenzene to a Pd(0) complex was found to follow a kinetic law where k_obs = k₁ + k₀[PhBr], with k₁ = 3 × 10⁻⁴ s⁻¹ and k₀ = 3.7 × 10⁻⁴ M⁻¹ s⁻¹ at 10 °C in DMF. acs.org

The presence of ligands and additives can also significantly affect reaction rates. In some nickel-catalyzed reactions of aryl bromides, the addition of dppf (1,1'-bis(diphenylphosphino)ferrocene) can inhibit the reaction by forming a less reactive bis-ligated nickel complex, thereby increasing the barrier to oxidative addition. acs.org

Table 1: Rate Constants for Oxidative Addition Reactions

| Reactant | Catalyst/Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| 4-methyl-3-(trifluoromethyl)-1-bromobenzene | Ni(PEt₃)₄ | 57 ± 4 M⁻¹ s⁻¹ | nih.gov |

| 2-methyl-3-(trifluoromethyl)-1-bromobenzene | Ni(PEt₃)₄ | 13 ± 1 M⁻¹ s⁻¹ | nih.gov |

| Bromobenzene | Pd(0)/pte, DMF, 10 °C | k₀ = 3.7 × 10⁻⁴ M⁻¹ s⁻¹ | acs.org |

Key Elementary Steps in Transformations

Oxidative addition is a fundamental step in many catalytic cycles involving this compound. In this process, a metal center, typically a transition metal in a low oxidation state like Pd(0) or Ni(0), inserts into the carbon-bromine bond of the aryl halide. nih.govrsc.org This results in an increase in the oxidation state of the metal and the formation of a new organometallic complex.

For nickel catalysts, oxidative addition of aryl halides can proceed through different mechanisms, including concerted addition, SₙAr-type pathways, or radical pathways initiated by single electron transfer (SET). nih.govrsc.org The specific pathway often depends on the electronic properties of the ligand and the aryl halide. nih.gov For example, the reaction of Ni(PEt₃)₄ with phenyl halides is proposed to occur via an outer-sphere single-electron transfer mechanism. nih.gov

In palladium catalysis, the oxidative addition of bromobenzene to Pd(0) complexes is a well-studied process. acs.orgacs.org The reactivity of these complexes can be influenced by the ligands present. For example, Pd(0) complexes with thioether ligands have been shown to be considerably more reactive than those with phosphine (B1218219) ligands like dppe. acs.org The presence of other species, such as dibenzylideneacetone (B150790) (dba) from the palladium precursor, can also affect the kinetics by influencing the concentration of the active catalytic species. acs.org

Migratory insertion is another key elementary step where an unsaturated molecule, such as an alkene or carbon monoxide, inserts into a metal-ligand bond. openochem.orgmugberiagangadharmahavidyalaya.ac.in In the context of this compound, the allyl group can undergo migratory insertion into a metal-aryl or metal-hydride bond.

The key principles of migratory insertion include:

The migrating and inserting ligands must be cis to each other in the metal's coordination sphere. openochem.orgmugberiagangadharmahavidyalaya.ac.in

The formal oxidation state of the metal generally remains unchanged. openochem.orgmugberiagangadharmahavidyalaya.ac.in

A vacant coordination site is created during the forward reaction. openochem.orgmugberiagangadharmahavidyalaya.ac.in

In palladium-catalyzed carboamination reactions of N-allylureas, a proposed mechanism involves the syn-insertion of the alkene into a Pd-N bond to form a six-membered ring intermediate. nih.gov This step is crucial for the formation of the final product. Similarly, in hydroformylation reactions, migratory insertion of an alkene into a metal-hydride bond is a key step. libretexts.org

Reductive elimination is the final step in many cross-coupling catalytic cycles, where two ligands on the metal center couple and are eliminated from the coordination sphere, leading to the formation of the desired product and regeneration of the catalyst. numberanalytics.com This process involves a decrease in the oxidation state of the metal.

In the context of reactions involving this compound, after oxidative addition and subsequent steps like transmetalation or migratory insertion, the resulting organometallic intermediate undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. For example, in a palladium-catalyzed synthesis of imidazolidin-2-ones, the final step is a C-C bond-forming reductive elimination from a Pd(II) intermediate to generate the product and regenerate the Pd(0) catalyst. nih.gov Similarly, in a one-pot synthesis of 2,3-disubstituted indoles, the catalytic cycle concludes with a reductive elimination step. acs.org

The efficiency of reductive elimination can be influenced by the nature of the ligands and the steric and electronic properties of the groups being eliminated. rsc.org

β-Hydride elimination is a common decomposition pathway in organometallic chemistry that can compete with desired reaction pathways like reductive elimination. wikipedia.org This process involves the transfer of a hydrogen atom from the β-position of an alkyl group attached to a metal center to the metal itself, forming a metal-hydride and an alkene. numberanalytics.comwikipedia.org

For this reaction to occur, several conditions must be met:

The alkyl group must have a hydrogen atom at the β-position. wikipedia.org

The metal must have a vacant coordination site cis to the alkyl group. wikipedia.org

The metal needs available d-electrons to donate into the σ* orbital of the C-H bond. wikipedia.org

In reactions involving this compound, the allyl group provides a potential site for β-hydride elimination. For instance, in nickel-catalyzed arylboration of alkenes, β-hydride elimination can be a competing side reaction. nih.gov However, in some cases, even with the potential for facile β-hydride elimination, the desired reaction can proceed efficiently if subsequent steps, like trapping of the alkyl-nickel complex, are faster. nih.gov In the palladium-catalyzed carboamination of N-allylureas, side products can be formed through competing β-hydride elimination of the intermediate. nih.gov

Single Electron Transfer (SET) mechanisms involve the transfer of a single electron from one species to another, often initiating a radical chain reaction. rug.nl In the context of this compound, SET can be an important pathway, particularly in reactions catalyzed by first-row transition metals like nickel. nih.gov

The reaction of aryl halides with Ni(0) complexes can be initiated by an outer-sphere SET from the nickel complex to the aryl halide. nih.gov This generates an aryl radical and a Ni(I) species. nih.gov The feasibility of this process depends on the redox potentials of the catalyst and the substrate. rsc.org For example, the electron transfer from a phosphinyl radical to bromobenzene is a feasible process, initiating a hydrodehalogenation reaction. rsc.org

In dual catalytic systems, such as photoredox/nickel catalysis, SET plays a central role. A photocatalyst, upon excitation by visible light, can engage in an SET event to generate a radical species, which then enters the nickel catalytic cycle. acs.org Computational studies have been employed to understand the potential energy surfaces of these complex reactions, considering pathways involving radical addition to Ni(0) or oxidative addition followed by radical capture. acs.org

Table 2: Elementary Steps in Transformations of this compound

| Elementary Step | Description | Key Features |

|---|---|---|

| Oxidative Addition | Insertion of a metal center into the C-Br bond. | Increases metal oxidation state; can proceed via concerted, SₙAr, or SET mechanisms. nih.govrsc.org |

| Migratory Insertion | Insertion of an unsaturated group (e.g., alkene) into a metal-ligand bond. | Requires cis-disposition of ligands; formal metal oxidation state is unchanged. openochem.orgmugberiagangadharmahavidyalaya.ac.in |

| Reductive Elimination | Coupling of two ligands on the metal center with their elimination. | Decreases metal oxidation state; regenerates the catalyst. nih.govnumberanalytics.com |

| β-Hydride Elimination | Transfer of a β-hydrogen to the metal, forming an alkene. | A common side reaction; requires a vacant coordination site. numberanalytics.comwikipedia.org |

| Single Electron Transfer (SET) | Transfer of a single electron to initiate a radical pathway. | Common in Ni-catalyzed reactions; depends on redox potentials. nih.govrsc.org |

Allylpalladium Intermediates (π-Allyl Complexes)

Allylpalladium intermediates, specifically η³-allyl or π-allyl complexes, are pivotal species in a wide array of palladium-catalyzed reactions. wikipedia.org These intermediates are typically formed through the oxidative addition of an allylic halide or acetate (B1210297) to a Pd(0) complex or via the insertion of a diene into a Pd-H or Pd-R bond. wikipedia.orgd-nb.info In the context of this compound, the formation of a π-allyl palladium intermediate can occur subsequent to an initial transformation, profoundly influencing the reaction's course and product distribution. The allyl group is generally viewed as an allyl anion (CH₂=CH-CH₂⁻) and binds to the metal center through all three carbon atoms in an η³-fashion. wikipedia.org

In palladium-catalyzed reactions involving this compound, the initial oxidative addition of the aryl bromide bond to Pd(0) is the typical primary step. However, subsequent intramolecular processes can lead to the formation of an allylpalladium species. Research into the cross-coupling reactions of this compound with N-tosylhydrazones has proposed a mechanism that proceeds via an η³-allylpalladium intermediate. uniovi.es This intermediate, labeled as species D , is thought to evolve into a new σ-allyl palladium complex which can then undergo β-hydride elimination to yield a conjugated diene product. uniovi.es

The structure and reactivity of these π-allyl complexes are highly dependent on the associated ligands and counterions. The hapticity of the allyl ligand—whether it binds in an η³ (tricoordinate) or η¹ (monocoordinate) fashion—can be influenced by factors such as the presence of chloride ions or the nature of phosphine ligands. researchgate.net An η¹-allyl complex is essentially a σ-bonded species, which can be in equilibrium with the more stable η³-complex. wikipedia.orgresearchgate.net This equilibrium is crucial, as the η¹-complex is often the more reactive species in subsequent steps like reductive elimination. researchgate.net

The ligands surrounding the palladium center play a critical role in the formation and subsequent reactivity of π-allyl intermediates. Bulky electron-rich phosphine ligands can influence the ease of catalyst activation and the stability of the resulting complexes. acs.org Studies on various π-allylpalladium precatalysts have shown that substituted allyl groups can lead to more easily activated complexes compared to their unsubstituted counterparts. acs.org This is often linked to the suppression of forming μ-allyl-bridged Pd(I)-dimers, which are generally less reactive and can sequester the active Pd(0) catalyst. acs.org